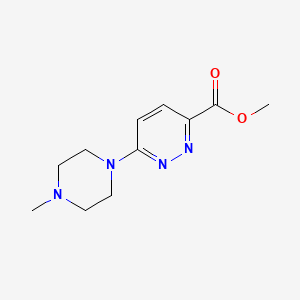

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Beschreibung

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative characterized by a methylpiperazine substituent at the 6-position and a methyl ester group at the 3-position of the pyridazine ring. The compound’s structure combines a heteroaromatic core with a polar, basic 4-methylpiperazine moiety, which may enhance solubility and interaction with biological targets.

Eigenschaften

IUPAC Name |

methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-14-5-7-15(8-6-14)10-4-3-9(12-13-10)11(16)17-2/h3-4H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBFOHPZTSAGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate typically involves the formation of a C-N bond at the C6 position of the pyridazine ring. One common method is the Ullmann nucleophilic substitution reaction . This reaction involves the use of a copper catalyst to facilitate the substitution of a halogen atom with a nitrogen-containing group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 100-150°C .

Analyse Chemischer Reaktionen

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce various substituents at specific positions on the pyridazine ring.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate with analogs from recent patents and literature:

Key Observations:

Core Modifications : The target compound features a simple pyridazine ring, whereas patent analogs (e.g., EP 4 374 877 A2) incorporate fused pyrrolo-pyridazine scaffolds, which may enhance rigidity and target binding .

Substituent Diversity: The 6-position in the target compound has a 4-methylpiperazine group, which is polar and basic. The 3-position in the target compound is an ester, while analogs include amides or retain esters with additional hydroxyl groups, affecting hydrolytic stability and hydrogen-bonding capacity.

Molecular Weight and Polarity : The target compound (MW ~236) is significantly smaller than patent analogs (MW 645–755), suggesting better membrane permeability. Shorter HPLC retention times in analogs (1.05–1.43 min) under acidic conditions imply higher polarity despite larger size, possibly due to ionizable groups (e.g., hydroxyl, amide) .

Physicochemical and Pharmacological Implications

- Solubility : The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to halogenated analogs, which may exhibit higher logP values due to iodinated/fluorinated aryl groups.

- Metabolic Stability : The methyl ester in the target compound is prone to hydrolysis, whereas amide-containing analogs (e.g., Example 331 in EP 4 374 877 A2) may exhibit longer half-lives .

- Halogenated analogs, however, may target enzymes or receptors requiring hydrophobic interactions (e.g., thyroid hormone receptors) .

Biologische Aktivität

Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 221.26 g/mol

- CAS Number : 9859497

The compound features a pyridazine core with a methyl ester group and a piperazine substituent, which may influence its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridazine derivatives, including methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, in antimicrobial applications. A notable investigation focused on the synthesis of substituted pyridazine derivatives that exhibited significant activity against Mycobacterium tuberculosis. Compounds similar to methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate demonstrated IC50 values ranging from 1.35 to 2.18 μM against the pathogen, indicating promising anti-tubercular properties .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells showed that several derivatives of pyridazine compounds were non-toxic at effective concentrations. This suggests that methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate may possess a favorable safety profile for further development in therapeutic contexts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The incorporation of piperazine and other substituents significantly affects pharmacological properties. For instance, modifications at the piperazine position can enhance solubility and bioavailability while maintaining or improving efficacy against specific targets .

| Compound | IC50 (μM) | Cytotoxicity (HEK-293) | Notes |

|---|---|---|---|

| Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | 1.35 - 2.18 | Non-toxic | Potential anti-tubercular agent |

| Related Compound A | 3.73 | Non-toxic | Similar structure, varying activity |

| Related Compound B | 4.00 | Non-toxic | Different substituent effects |

Case Studies and Research Findings

- Anti-Tubercular Activity : A study synthesized various derivatives to assess their anti-tubercular properties. Among them, methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate showed promising results with low IC50 values, indicating its potential as a lead compound for further development .

- Docking Studies : Molecular docking studies have been conducted to predict the interaction of methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate with target proteins associated with tuberculosis. The results indicated favorable binding affinities, supporting its potential as an effective inhibitor .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound did not exhibit significant cytotoxic effects on HEK-293 cells at concentrations effective against Mycobacterium tuberculosis, suggesting a good therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.